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Compound Name: S
boronic acid

Cat. No.: B1280425

An In-depth Technical Guide to 5-Bromo-2-ethoxypyridine-4-boronic acid

Introduction

5-Bromo-2-ethoxypyridine-4-boronic acid is a heterocyclic organic compound that belongs
to the family of pyridine boronic acids. These compounds are of significant interest to the
scientific community, particularly in the fields of medicinal chemistry and drug development.
The presence of the boronic acid group makes it a versatile synthetic intermediate, primarily for
its use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The pyridine
ring, a common scaffold in pharmaceuticals, combined with the reactive boronic acid moiety,
positions this molecule as a valuable building block for the synthesis of novel therapeutic
agents. Boronic acids have gained prominence in drug discovery, with several approved drugs,
such as the proteasome inhibitor Bortezomib, highlighting their therapeutic potential.[1][2][3]
This guide provides a comprehensive overview of the molecular structure, properties,
synthesis, and potential applications of 5-Bromo-2-ethoxypyridine-4-boronic acid for
researchers and professionals in drug development.

Molecular Structure and Physicochemical
Properties

5-Bromo-2-ethoxypyridine-4-boronic acid is characterized by a pyridine ring substituted with
a bromine atom, an ethoxy group, and a boronic acid group. The precise arrangement of these

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1280425?utm_src=pdf-interest
https://www.benchchem.com/product/b1280425?utm_src=pdf-body
https://www.benchchem.com/product/b1280425?utm_src=pdf-body
https://www.mdpi.com/1420-3049/27/9/2615
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9104566/
https://www.benchchem.com/product/b1280425?utm_src=pdf-body
https://www.benchchem.com/product/b1280425?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

functional groups is crucial for its reactivity and biological activity.

Table 1: Physicochemical Properties of 5-Bromo-2-ethoxypyridine-4-boronic acid

Property Value References
CAS Number 612845-46-2 [41[51[6][7][8]
Molecular Formula C7HsBBrNOs3 [4151el17181el
Molecular Weight 245.87 g/mol [419]
Appearance Solid [9][10]

InChi Key RLPXRCAGOQMYBN- ]

UHFFFAOYSA-N

Canonical SMILES CCOclcc(B(0O)O)c(Br)enl [9]

Synthesis and Spectroscopic Characterization

The synthesis of pyridine boronic acids often involves multi-step procedures starting from
substituted pyridines. A generalized workflow for synthesis and subsequent characterization is
outlined below.
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Synthesis Workflow

Starting Material
(e.g., 5-Bromo-2-ethoxypyridine)

Lithiation
(n-BuLi)

Boronation
(Trimethyl borate)

Acidic Hydrolysis
(e.g., HCI)

Crude Product

Purifigation

Column Chromatography
or Recrystallization

Pure 5-Bromo-2-ethoxypyridine-
4-boronic acid

Click to download full resolution via product page

A generalized workflow for the synthesis and purification of the target compound.
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Experimental Protocol: Synthesis

The following is a generalized protocol for the synthesis of 5-Bromo-2-ethoxypyridine-4-
boronic acid, adapted from methodologies for similar pyridine boronic acid derivatives.[11]

« Lithiation: Dissolve 5-bromo-2-ethoxypyridine in an anhydrous aprotic solvent (e.g., THF,
diethyl ether) under an inert atmosphere (e.g., Argon) and cool the mixture to -78 °C. Add n-
butyllithium (n-BuLi) dropwise while maintaining the low temperature. Stir the reaction
mixture for 1-2 hours.

» Boronation: To the reaction mixture, add trimethyl borate dropwise at -78 °C. Allow the
mixture to slowly warm to room temperature and stir overnight.

e Hydrolysis: Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M
HCI).

o Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine
the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to yield the crude product.

« Purification: Purify the crude product by column chromatography on silica gel or by
recrystallization to obtain pure 5-Bromo-2-ethoxypyridine-4-boronic acid.

Experimental Protocols: Spectroscopic Characterization

Detailed spectroscopic analysis is essential to confirm the identity and purity of the synthesized
compound. The following are standard protocols for acquiring NMR, IR, and Mass
Spectrometry data, based on established methods for similar small molecules.[12]

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b1280425?utm_src=pdf-body
https://www.benchchem.com/product/b1280425?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11645202/
https://www.benchchem.com/product/b1280425?utm_src=pdf-body
https://www.benchchem.com/pdf/Spectroscopic_Characterization_of_4_Bromo_2_5_dimethoxyphenyl_boronic_acid_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

NMR Spectroscopy

Dissolve R Data Analysis
D O-de 400

Correlate Spectra
&

Confirm Structure

Mass Spectrometry

Dissolvein | g ES|-MS Analysis
MeOH/Hz0 Y

Click to download full resolution via product page

Workflow for the spectroscopic analysis of a synthesized chemical compound.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
suitable deuterated solvent (e.g., DMSO-de). Transfer the solution to a 5 mm NMR tube.

¢ 1H NMR Acquisition:
o Instrument: 400 MHz NMR spectrometer.

o Parameters: Standard single-pulse experiment; 16-64 scans; relaxation delay of 1-2
seconds.
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o Referencing: Use the residual solvent peak (e.g., DMSO-ds at & ~2.50 ppm) as an internal

standard.[12]

e 13C NMR Acquisition:

o Instrument: 100 MHz NMR spectrometer.

o Parameters: Proton-decoupled pulse program; 1024 or more scans; relaxation delay of 2-

5 seconds.[12]

o Referencing: Use the solvent peak (e.g., DMSO-de at & ~39.52 ppm) as an internal

standard.[12]

Table 2: Expected *H and 3C NMR Spectral Data (in DMSO-ds)

Expected Chemical Multiplicity / .
Nucleus . . Assighment
Shift (6, ppm) Coupling
) Aromatic H (position 3

H ~8.0-8.5 Singlet

or 6)

. Aromatic H (position 3

H ~7.5-8.0 Singlet

or 6)
H ~8.0 (broad) Singlet B(OH)2
1H ~4.4 Quartet -OCH2CHs
H ~1.4 Triplet -OCH2CHs
13C ~165 Singlet C-0 (C2)
13C ~150 Singlet Aromatic C-H
13C ~140 Singlet Aromatic C-H
13C ~120 Singlet C-Br (C5)
13C ~110 (broad) Singlet C-B (C4)
13C ~62 Singlet -OCH2CHs
13C ~14 Singlet -OCH2CHs
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2.2.2 Infrared (IR) Spectroscopy

o Sample Preparation: Place a small amount of the solid compound directly onto the crystal of
an Attenuated Total Reflectance (ATR) accessory.

e Acquisition:
o Instrument: Fourier Transform Infrared (FTIR) spectrometer.
o Parameters: Spectral range of 4000-400 cm~1; resolution of 4 cm~1; 16-32 scans.[12]

Table 3: Expected IR Absorption Bands

Wavenumber (cm~—?) Intensity Assignment

3400-3200 (broad) Strong O-H stretch (B(OH)2)

3100-3000 Medium Aromatic C-H stretch

2980-2850 Medium Aliphatic C-H stretch

1600-1550 Strong (-J:N, C=C stretch (pyridine
ring)

1380-1330 Strong B-O stretch

1250-1200 Strong C-O stretch (ethoxy)

1100-1000 Strong C-N stretch

~600 Medium-Strong C-Br stretch

2.2.3 Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the compound in a suitable solvent mixture
(e.g., methanol/water).

e Acquisition:

o Instrument: Mass spectrometer with Electrospray lonization (ESI) source.
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o Parameters: Positive or negative ion mode; mass range m/z 50-500.[12]

o Expected Data: The spectrum should show the molecular ion peak [M+H]* or [M-H]~. A
characteristic isotopic pattern for bromine (°Br and 81Br in an approximate 1:1 ratio) should
be observed for the molecular ion and any bromine-containing fragments.

Applications in Drug Development

The boronic acid functional group is a key pharmacophore in modern drug design.[1] Its unique
ability to form reversible covalent bonds with active site serine or threonine residues in
enzymes makes it a powerful tool for developing potent and selective inhibitors.

Mechanism of Action: Proteasome Inhibition

A primary application of boronic acids in oncology is the inhibition of the proteasome, a cellular
complex responsible for degrading ubiquitinated proteins.[2] Cancer cells, particularly those in
multiple myeloma, are highly sensitive to proteasome inhibition. Boronic acid-containing drugs
like Bortezomib function by targeting the N-terminal threonine residue in the catalytic 3-
subunits of the 20S proteasome.
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Mechanism of proteasome inhibition by a boronic acid-based compound.
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Other Potential Applications

The versatility of the boronic acid moiety extends beyond proteasome inhibition.

e Enzyme Activation: Recent studies have shown that boronic acid-based molecules can act
as activators of enzymes like pyruvate kinase M2 (PKM2), a promising target in cancer
metabolism.[13]

e [B-Lactamase Inhibition: Cyclic boronic acids have been developed as inhibitors of 3-
lactamase enzymes, helping to overcome antibiotic resistance.[2]

o Synthetic Building Block: As a bifunctional molecule, 5-Bromo-2-ethoxypyridine-4-boronic
acid can be used in Suzuki coupling reactions via the boronic acid group, while the bromine
atom provides a handle for further functionalization through other cross-coupling reactions.

Conclusion

5-Bromo-2-ethoxypyridine-4-boronic acid is a valuable chemical entity with significant
potential for drug discovery and development. Its well-defined structure and versatile reactivity
make it an important building block for synthesizing complex molecules. The established role of
the boronic acid pharmacophore in enzyme inhibition, coupled with the prevalence of the
pyridine scaffold in pharmaceuticals, underscores its relevance for researchers aiming to
develop novel therapeutics, particularly in oncology and infectious diseases. The protocols and
data presented in this guide offer a foundational resource for the synthesis, characterization,
and strategic application of this compound in advanced research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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